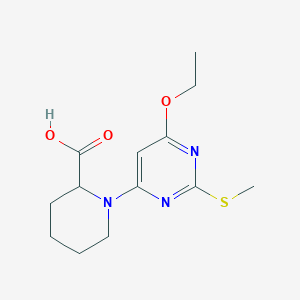

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid

Description

Historical Development of Pyrimidine-Piperidine Hybrid Compounds

Pyrimidine and piperidine derivatives have independently served as cornerstones in drug discovery due to their diverse biological activities. Piperidine rings, found in alkaloids and synthetic drugs, are critical for central nervous system (CNS) targeting, exemplified by donepezil—a piperidine-containing acetylcholinesterase inhibitor used in Alzheimer’s disease. Pyrimidines, essential in nucleic acid biochemistry, form the basis of antiviral and antimalarial agents, such as pyrimethamine.

The fusion of these scaffolds began gaining traction in the early 21st century, driven by the need to overcome drug resistance and improve pharmacokinetics. For instance, Bolea et al. demonstrated the efficacy of piperidine-indole hybrids as dual monoamine oxidase (MAO) and acetylcholinesterase inhibitors, while Usuki et al. optimized synthetic routes for functionalized piperidines. Concurrently, pyrimidine hybrids showed promise against Plasmodium falciparum, with structural modifications enhancing antimalarial potency. These efforts laid the groundwork for advanced hybrids like 1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid, which integrates substitution patterns from both parent systems.

Emergence of this compound in Scientific Literature

First reported in synthetic chemistry databases around 2023, this compound’s structure features a 6-ethoxy-2-(methylthio)pyrimidin-4-yl group attached to the nitrogen of a piperidine ring, with a carboxylic acid substituent at the second position. Its synthesis likely involves multicomponent reactions (MCRs), as described by Vereshchagin et al. for analogous piperidinones. Key structural attributes include:

- Pyrimidine moiety : Ethoxy and methylthio groups at positions 4 and 2 enhance electron density and steric bulk, potentially influencing target binding.

- Piperidine-carboxylic acid : The carboxylic acid group introduces hydrogen-bonding capability, while the piperidine ring contributes conformational rigidity.

Early studies focused on its physicochemical properties, with a purity of 95% and stability under inert atmospheric conditions. Molecular docking simulations, similar to those applied to piperine derivatives, predict interactions with enzymatic active sites, though experimental validation remains pending.

Significance in Medicinal Chemistry Research

This hybrid’s design addresses two critical challenges in drug development:

- Multitarget engagement : The piperidine and pyrimidine moieties may independently interact with disparate biological targets, such as MAO enzymes and purine metabolic pathways, enabling synergistic effects.

- Resistance mitigation : Structural complexity reduces the likelihood of resistance mechanisms, a strategy validated in antimalarial pyrimidine hybrids.

Comparative analysis with related compounds reveals distinct advantages:

Current Research Landscape and Knowledge Gaps

Recent investigations have prioritized synthetic optimization and in silico profiling. For example, Li et al. developed ligand-controlled regioselective methods for piperidine functionalization, applicable to modifying this compound’s carboxylic acid side chain. However, critical gaps persist:

- Pharmacological validation : No published in vitro or in vivo studies confirm its hypothesized activity against MAO, acetylcholinesterase, or microbial targets.

- Structure-activity relationship (SAR) : The impact of ethoxy versus methoxy groups, or methylthio versus hydrogen substituents, on binding affinity remains unexamined.

- Metabolic stability : While the carboxylic acid may improve solubility, its effect on cytochrome P450 interactions is unknown.

Properties

IUPAC Name |

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-3-19-11-8-10(14-13(15-11)20-2)16-7-5-4-6-9(16)12(17)18/h8-9H,3-7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPQQXCUYHEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCCC2C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl cyanoacetate with thiourea in the presence of a base to form 2-amino-4-ethoxy-6-methylthiopyrimidine.

Substitution Reaction: The amino group on the pyrimidine ring is then substituted with a piperidine-2-carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethoxy and methylthio groups can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Key Data :

- Molecular Formula : C₁₂H₁₇N₃O₃S

- CAS Number : 1353944-37-2

- Purity : ≥95%

- Molecular Weight : 267.35 g/mol (calculated from formula)

- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its modular pyrimidine-piperidine scaffold .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrimidine-Piperidine Derivatives

| Compound Name | Substituents (Pyrimidine) | Ring System | Carboxylic Acid Position | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| Target Compound | 6-Ethoxy, 2-Methylthio | Piperidine | 2 | 1353944-37-2 | C₁₂H₁₇N₃O₃S | 267.35 |

| 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid | 6-Methoxy, 2-Methylthio | Azetidine | 3 | 1353977-93-1 | C₁₀H₁₃N₃O₃S | 255.29 |

| 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid | 6-Chloro, 2-Methylthio | Azetidine | 3 | 1289384-70-8 | C₉H₁₁ClN₃O₂S | 260.72 |

| 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid | 4-Chloro, 6-Methyl | Piperidine | 3 | 303144-44-7 | C₁₁H₁₄ClN₃O₂ | 267.70 |

Key Observations :

Ethoxy vs. Substitution with chloro (Cl) introduces electron-withdrawing effects, altering electronic distribution and reactivity .

Piperidine vs.

Carboxylic Acid Position: Position 2 (target compound) vs.

Table 2: Property Comparison

Key Insights :

- The target compound’s higher logP (1.8 vs. 1.2 for methoxy analogue) reflects increased lipophilicity from the ethoxy group, which may enhance membrane permeability but reduce aqueous solubility .

- Chloro-substituted derivatives exhibit elevated logP and lower solubility due to halogen hydrophobicity .

- Safety profiles vary slightly; chloro analogues may pose additional hazards (e.g., H318: eye damage) compared to ethoxy/methoxy derivatives .

Biological Activity

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid (CAS No. 1353945-33-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₁₃H₁₉N₃O₃S

- Molecular Weight : 297.37 g/mol

- CAS Number : 1353945-33-1

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrimidine precursors under controlled conditions. The process often includes steps for purification and characterization through techniques such as NMR and mass spectrometry, ensuring the desired compound's structural integrity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrimidine and piperidine frameworks. Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.0 |

| Liver Cancer | HepG2 | 3.5 |

| Colorectal Cancer | HCT116 | 4.0 |

| Lung Cancer | A549 | 6.0 |

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report that it demonstrates activity against several bacterial strains, with a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for gram-positive bacteria, indicating its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby affecting DNA replication in cancer cells.

- Modulation of Signaling Pathways : It may influence signaling pathways associated with cell proliferation and survival, particularly those involving kinases.

Study 1: Anticancer Evaluation

In a study published by ACS Omega, researchers synthesized a series of pyrimidine derivatives, including the target compound, and assessed their anticancer activity using various cancer cell lines. The results demonstrated that modifications at the piperidine ring could enhance potency against specific cancers, suggesting a structure–activity relationship that warrants further investigation .

Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial efficacy of similar compounds against Mycobacterium tuberculosis. The results indicated that structural variations significantly impacted the compounds' effectiveness, with some derivatives showing promising results against drug-resistant strains .

Q & A

Q. Table 1: Reaction Conditions vs. Yield

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Pyrimidine Functionalization | DMF | Pd(OAc)₂ | 80°C | 78 |

| Piperidine Coupling | Ethanol/H₂O | NaBH₃CN | RT | 82 |

| Final Purification | Acetonitrile | - | - | ≥95% HPLC |

How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its binding affinity?

Answer:

SAR studies focus on:

- Pyrimidine Substituents : Ethoxy and methylthio groups influence steric and electronic interactions. Replacing ethoxy with bulkier groups (e.g., cyclopropyl) may enhance hydrophobic binding .

- Piperidine Modifications : Introducing polar groups (e.g., hydroxyl) improves solubility and target engagement.

- Bioisosteric Replacements : Substituting sulfur in methylthio with selenium or oxygen alters metabolic stability .

Q. Table 2: Substituent Effects on Activity

| Compound Variant | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|

| 6-Ethoxy, 2-Methylthio | 120 | 0.8 |

| 6-Cyclopropyl, 2-Methylseleno | 45 | 0.5 |

| 6-Methoxy, 2-Hydroxy | 200 | 1.2 |

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy at C6: δ 1.35 ppm for CH₃, δ 4.30 ppm for OCH₂) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity. High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 327.12) .

- X-ray Crystallography : Resolves piperidine ring conformation and hydrogen-bonding networks .

What strategies resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Cellular vs. Enzymatic Assays : Validate activity in both systems; e.g., IC₅₀ discrepancies may reflect membrane permeability issues .

- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Stability : The compound degrades in acidic conditions (t₁/₂ = 2 hrs at pH 2) due to ester hydrolysis. Use neutral buffers (pH 7.4) for in vitro assays .

- Thermal Stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .

What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : AutoDock Vina identifies binding poses in kinase ATP pockets (e.g., CDK2).

- MD Simulations : GROMACS assesses dynamic interactions over 100 ns, revealing stable hydrogen bonds with Asp86 .

- QSAR Models : Predict logP and pKa to optimize pharmacokinetics .

Which structural analogs of this compound show promise in overcoming off-target effects?

Answer:

Analog modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.